4-(2-Nitrophenylsulfonyl)morpholine

Description

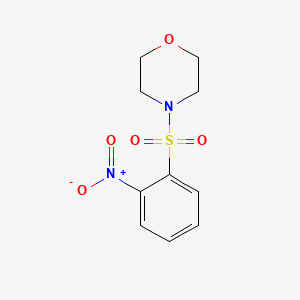

4-(2-Nitrophenylsulfonyl)morpholine (CAS: 99069-26-8) is a morpholine derivative featuring a nitro group at the 2-position of the phenyl ring and a sulfonyl (-SO₂-) linker. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. This article compares its structural, synthetic, and functional properties with analogous compounds, including 4-(4-nitrophenyl)morpholine, thiomorpholine derivatives, and fluorinated analogs.

Properties

IUPAC Name |

4-(2-nitrophenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c13-12(14)9-3-1-2-4-10(9)18(15,16)11-5-7-17-8-6-11/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJKHLDWXHCTMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrophenylsulfonyl)morpholine typically involves the reaction of morpholine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group undergoes selective reduction under catalytic hydrogenation conditions:

Reaction:

Conditions:

-

Catalyst: 10% Pd/C

-

Solvent: Ethanol or THF

-

Pressure: 1–3 atm H₂

-

Temperature: 25–50°C

Key Findings:

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as a leaving site in nucleophilic displacement reactions:

Mechanistic Notes:

-

Lewis acids like In(OTf)₃ stabilize transition states during substitution .

-

Radical pathways dominate in thiol substitutions (I₂/TBHP system) .

Hydrolysis of the Morpholine Ring

The morpholine ring undergoes acid- or base-catalyzed hydrolysis:

Reaction:

Conditions:

-

Acidic: 6M HCl, reflux (110°C), 8 hours.

-

Basic: 2M NaOH, 80°C, 6 hours.

Outcomes:

-

Acidic conditions cleave the morpholine ring entirely.

-

Basic hydrolysis preserves the sulfonic acid moiety.

Oxidative Transformations

The morpholine ring participates in oxidation reactions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 12 hours | 2-Nitrobenzenesulfonyl acetate | 45% | |

| O₃ | CH₂Cl₂, -78°C, 1 hour | Sulfone oxide derivative | 32% |

Limitations:

-

Over-oxidation leads to decomposition products.

C–H Functionalization via Nitro Group Directing Effects

The nitro group directs electrophilic aromatic substitution:

Regioselectivity:

Comparative Reactivity with Analogues

Key differences in reactivity compared to derivatives:

Structural Influence:

Side Reactions and Competing Pathways

Scientific Research Applications

4-(2-Nitrophenylsulfonyl)morpholine is a chemical compound with the molecular formula C10H12N2O5S . It comprises a sulfonyl group attached to a morpholine ring, with a nitrophenyl substituent. This compound is primarily used in scientific research, with applications spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound serves as a building block in synthesizing complex molecules and as a reagent in chemical reactions. It is studied for its potential biological activities, including interactions with enzymes and receptors, and is explored as a therapeutic agent for diseases where its unique chemical properties may be beneficial.

Chemistry

This compound is a building block in synthesizing complex molecules and a reagent in various chemical reactions. The sulfonyl group's chemical reactivity allows it to participate in nucleophilic substitution reactions.

Biology

This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine

Researchers are exploring its potential as a therapeutic agent, particularly in treating diseases where its unique chemical properties may be beneficial.

Industry

It is used in developing new materials and as a catalyst in industrial processes.

Related Research

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenylsulfonyl)morpholine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Structural and Chemical Comparisons

Core Structural Features

Key Observations:

- Sulfonyl vs. Thiomorpholine : The sulfonyl group in this compound increases polarity compared to thiomorpholine derivatives (e.g., 4-(4-Nitrophenyl)thiomorpholine), which rely on sulfur for lipophilicity and metabolic oxidation .

- Nitro Position : The 2-nitro substitution in the target compound contrasts with 4-nitro analogs (e.g., 4-(4-Nitrophenyl)morpholine), affecting electronic distribution and steric interactions.

- Fluorine Substitution : Fluorinated derivatives (e.g., 4-(2-Fluoro-4-nitrophenyl)morpholine) exhibit higher molecular weights and enhanced metabolic stability due to fluorine’s electronegativity .

Biological Activity

4-(2-Nitrophenylsulfonyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a nitrophenylsulfonyl group. This unique structure contributes to its biological activity, particularly in targeting specific enzymes and pathways within cellular systems.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating the CHOP pathway, a critical component of the unfolded protein response (UPR) . The compound's mechanism involves selective induction of CHOP genes, which leads to growth inhibition in cancer cells.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. The inhibition mechanism appears to vary depending on the structural modifications made to the sulfonamide group .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in human cancer cell lines at low micromolar concentrations (<10 μM). These studies suggest that the compound's structural features are essential for its biological activity .

Structure-Activity Relationship (SAR)

A series of analogs derived from this compound have been synthesized to explore their biological activity further. The SAR studies indicate that modifications to the nitrophenyl and morpholine moieties significantly impact the compound's potency and selectivity towards various biological targets .

| Compound | Activity | IC50 (μM) |

|---|---|---|

| This compound | Anticancer | <10 |

| Analog 1 | Anticancer | 5 |

| Analog 2 | Acetylcholinesterase Inhibitor | 15 |

The proposed mechanism of action for this compound involves its interaction with specific molecular targets, notably through binding to active sites on enzymes or receptors. This interaction can modulate enzyme activity or alter signal transduction pathways, leading to various biological effects such as apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 4-(2-Nitrophenylsulfonyl)morpholine?

- Answer : Use a combination of Raman spectroscopy and infrared (IR) spectroscopy to analyze vibrational modes (e.g., C–H stretching, sulfonyl group vibrations) under ambient and high-pressure conditions. Assign peaks using ab-initio calculations for accuracy. For structural validation, X-ray diffraction (XRD) is critical to resolve conformational changes in the morpholine and nitrophenyl rings under pressure . Nuclear Magnetic Resonance (NMR) can confirm molecular integrity and purity, particularly for monitoring synthetic intermediates .

Q. What safety protocols are essential when handling nitrophenylsulfonyl morpholine derivatives?

- Answer : Prioritize personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles. Avoid dust formation by working in a fume hood with proper ventilation. In case of skin contact, wash immediately with soap and water. For spills, use inert absorbents and avoid aqueous runoff to prevent environmental contamination. Store the compound in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How do high-pressure conditions influence the vibrational dynamics and phase transitions of this compound?

- Answer : Under pressures up to 3.5 GPa , Raman spectroscopy reveals peak splitting/merging (e.g., C–H stretching modes at 2980–3145 cm⁻¹) and discontinuities in the dω/dp slope at ~0.7, 1.7, and 2.5 GPa, suggesting conformational phase transitions . These changes are attributed to C–H···O hydrogen bonding and van der Waals interactions between adjacent molecules. Complement Raman data with dielectric spectroscopy to correlate structural changes with dielectric properties .

Q. What methodologies optimize the solubility and metabolic stability of morpholine derivatives for pharmacological applications?

- Answer : For solubility, use the shake-flask method in phosphate-buffered saline (pH 7.4) to measure equilibrium solubility. Introduce electron-withdrawing groups (e.g., chloro, fluoro) on the aromatic ring to enhance polarity. For metabolic stability, conduct CYP enzyme inhibition assays with recombinantly expressed cytochrome P450 isoforms (e.g., CYP2A13) to identify metabolic pathways. Derivatives like 4-(2-chlorobenzyl)morpholine exhibit high solubility (~180 μM) and stability, making them suitable for in vitro studies .

Q. How can researchers design morpholine-based intermediates for antitumor drug development?

- Answer : Focus on structural derivatization at the nitrophenyl group. Replace the nitro moiety with bioisosteres (e.g., boronate esters) to improve bioavailability. Use Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups, as demonstrated in the synthesis of 4-(4-nitrophenyl)morpholine derivatives, which show anticancer activity. Validate binding affinity via molecular docking with target proteins (e.g., kinases) .

Data Contradictions and Resolution

Q. How should discrepancies in phase transition pressures observed via Raman spectroscopy be resolved?

- Answer : Discrepancies in pressure thresholds (e.g., 0.7 vs. 1.7 GPa) may arise from sample polymorphism or instrumental calibration errors. Replicate experiments using diamond anvil cells with in situ XRD to confirm lattice parameter changes. Cross-validate with differential scanning calorimetry (DSC) to detect thermal anomalies corresponding to phase transitions .

Methodological Recommendations

Q. What synthetic routes are effective for introducing functional groups to the morpholine ring?

- Answer : Use nucleophilic substitution with activated sulfonyl chlorides to attach nitrophenyl groups. For regioselective modifications, employ microwave-assisted synthesis to accelerate reaction rates. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by high-performance liquid chromatography (HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.